2-Chloro-3-(chloromethyl) butenedioic acid
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Overview
Description
2-Chloro-3-(chloromethyl) butenedioic acid is an organic compound with the molecular formula C5H4Cl2O4 It is a derivative of butenedioic acid, where two chlorine atoms are substituted at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethyl) butenedioic acid typically involves the chlorination of maleic acid or fumaric acid. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually conducted in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(chloromethyl) butenedioic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state products.
Reduction Reactions: Reduction of the compound can lead to the formation of less oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
2-Chloro-3-(chloromethyl) butenedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-3-(chloromethyl) butenedioic acid involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(dichloromethyl) butenedioic acid: Similar structure but with an additional chlorine atom.
Maleic acid: The cis isomer of butenedioic acid without chlorine substitution.
Fumaric acid: The trans isomer of butenedioic acid without chlorine substitution
Uniqueness
The compound’s ability to undergo various chemical reactions and its potential biological activity make it a valuable subject of study in multiple scientific disciplines .
Properties
CAS No. |
149230-78-4 |
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Molecular Formula |
C5H4Cl2O4 |
Molecular Weight |
198.99 g/mol |
IUPAC Name |
(E)-2-chloro-3-(chloromethyl)but-2-enedioic acid |
InChI |
InChI=1S/C5H4Cl2O4/c6-1-2(4(8)9)3(7)5(10)11/h1H2,(H,8,9)(H,10,11)/b3-2- |
InChI Key |
XCQFNBRZFLBACO-IHWYPQMZSA-N |
Isomeric SMILES |
C(/C(=C(\C(=O)O)/Cl)/C(=O)O)Cl |
Canonical SMILES |
C(C(=C(C(=O)O)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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